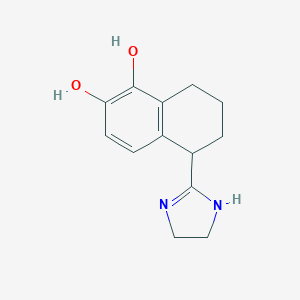
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes both dihydroxy and imidazolinyl groups
准备方法
The synthesis of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 6 positions of the naphthalene ring.
Imidazoline Formation: The imidazoline ring is introduced through a cyclization reaction involving appropriate precursors.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反应分析
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the imidazoline ring.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Adrenergic Activity
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin exhibits significant adrenergic activity, specifically targeting alpha-1 and alpha-2 adrenergic receptors. Research has demonstrated that modifications to the compound can enhance the selectivity between these two receptor types. For instance, certain derivatives have been shown to act as specific alpha-1 agonists while others display improved alpha-2 agonistic properties .
Dopaminergic Effects
The compound also influences dopaminergic pathways, which are crucial in various neurological functions. Studies indicate that this compound can stimulate peripheral dopamine receptors, leading to effects such as lowered blood pressure and increased blood flow in specific vascular regions . This property makes it a candidate for treating conditions like hypertension and potentially Parkinson's disease due to its central dopaminergic effects .
Cardiovascular Treatments
This compound has been investigated for its potential in treating cardiovascular disorders. Its ability to selectively activate adrenergic receptors can be harnessed to manage conditions such as heart failure and arrhythmias. The compound's efficacy in lowering blood pressure has been documented in animal studies, making it a promising candidate for further clinical exploration .
Neurological Disorders
The dopaminergic modulation provided by this compound suggests its utility in treating neurological disorders. Its effects on dopamine receptors may help alleviate symptoms associated with Parkinson's disease and other dopaminergic dysfunctions. Additionally, its capacity to inhibit prolactin secretion could be beneficial in conditions like acromegaly .
Modifications and Derivatives
Research has focused on modifying the structure of this compound to improve its pharmacological profile. For example:
| Modification | Effect | Selectivity |
|---|---|---|
| 4,4-Dimethyl derivative | Increased alpha-1 agonism | High selectivity for alpha-1 |
| 7,8-Dihydroxy derivative | Enhanced alpha-2 agonistic properties | Improved selectivity for alpha-2 |
These modifications allow researchers to tailor the compound's activity for specific therapeutic targets .
Case Study 1: Hypertension Management
A study involving the administration of this compound demonstrated significant reductions in blood pressure among hypertensive animal models. The results indicated a dose-dependent response with optimal efficacy observed at doses ranging from 0.3 to 10 mg/kg .
Case Study 2: Prolactin Inhibition
In another investigation focused on endocrine disorders, the compound was shown to effectively lower serum prolactin levels in male rats. This suggests potential applications in treating hyperprolactinemia-related conditions .
作用机制
The mechanism of action of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves its interaction with specific molecular targets. The hydroxyl groups and the imidazoline ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin can be compared with other similar compounds, such as:
5,6-Dihydroxy-1-(2-imidazolinyl)naphthalene: Similar structure but with a different ring system.
5,6-Dihydroxy-1-(2-imidazolinyl)benzene: Lacks the tetrahydro component, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
108149-68-4 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
(5R)-5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)/t10-/m1/s1 |
InChI 键 |
LYRNYBCBYWDTIF-SNVBAGLBSA-N |
SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
手性 SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
规范 SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Key on ui other cas no. |
108149-68-4 |
同义词 |
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















